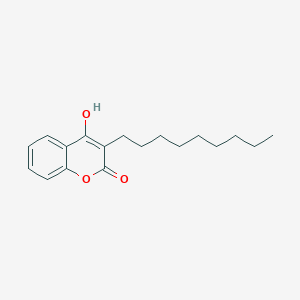![molecular formula C13H16N4 B14207272 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- CAS No. 918313-55-0](/img/structure/B14207272.png)
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structure, which includes a phenyl group and a pyrrolidinylmethyl substituent. 1,2,3-Triazoles are known for their stability and versatility in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is highly regioselective and efficient, producing the desired triazole in high yields . The reaction conditions generally include the use of copper(I) iodide as a catalyst, with solvents such as dimethyl sulfoxide (DMSO) or water, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of 1,2,3-triazoles often employs continuous flow conditions to enhance efficiency and scalability. Copper-on-charcoal is used as a heterogeneous catalyst, allowing for the synthesis of a diverse set of substituted triazoles with good functional group tolerance . This method is advantageous for large-scale production due to its robustness and high yield.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the triazole ring can be achieved using hydride donors like sodium borohydride.
Substitution: The phenyl and pyrrolidinylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes, thereby inhibiting their activity . This compound can also act as a ligand, binding to metal ions and modulating their biological activity .
Comparison with Similar Compounds
1H-1,2,3-Triazole: The parent compound, lacking the phenyl and pyrrolidinylmethyl substituents.
1H-1,2,4-Triazole: An isomer with different nitrogen atom arrangement.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of the pyrrolidinylmethyl group.
Uniqueness: 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyl group enhances its aromaticity and stability, while the pyrrolidinylmethyl group increases its solubility and bioavailability .
Properties
CAS No. |
918313-55-0 |
|---|---|
Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-phenyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
InChI |
InChI=1S/C13H16N4/c1-2-5-11(6-3-1)13-9-15-16-17(13)10-12-7-4-8-14-12/h1-3,5-6,9,12,14H,4,7-8,10H2/t12-/m0/s1 |
InChI Key |
BIEQHSYKFXSLMH-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2C(=CN=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)CN2C(=CN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


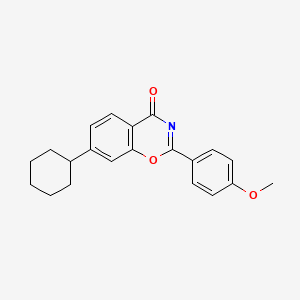
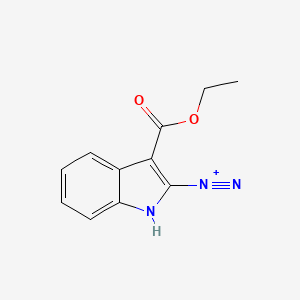
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)
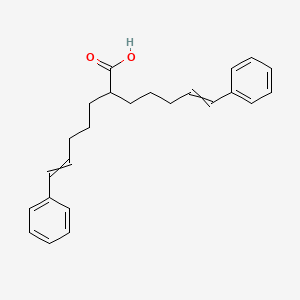
![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
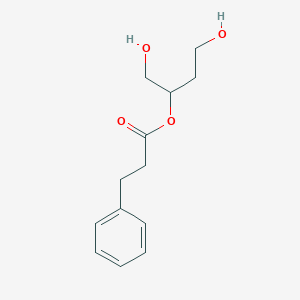
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
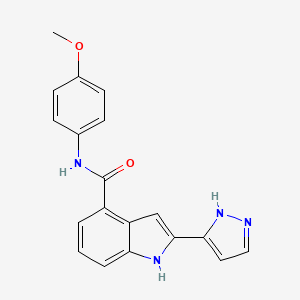
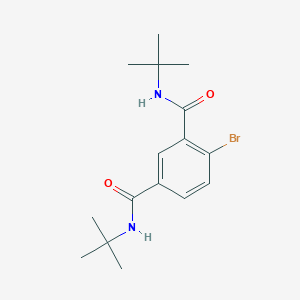
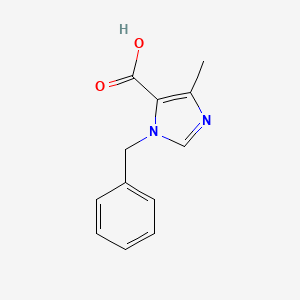
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
